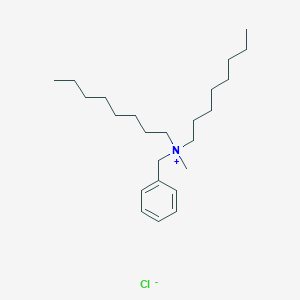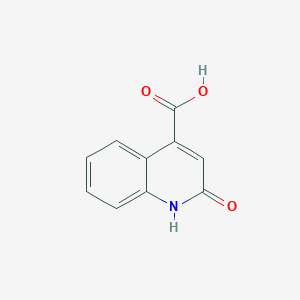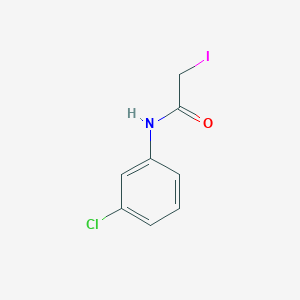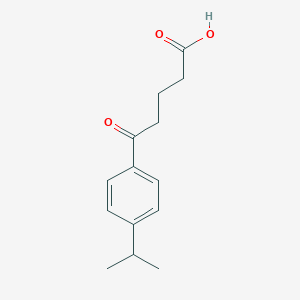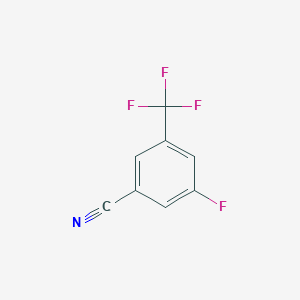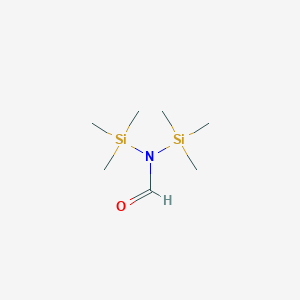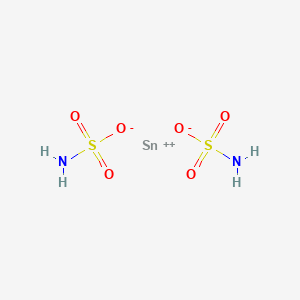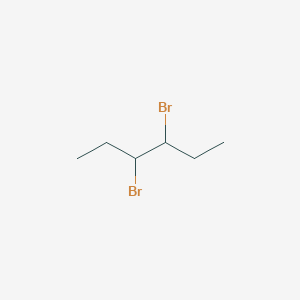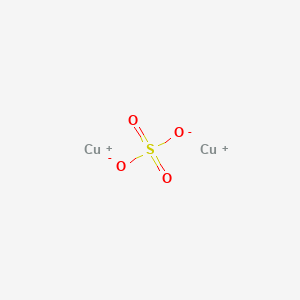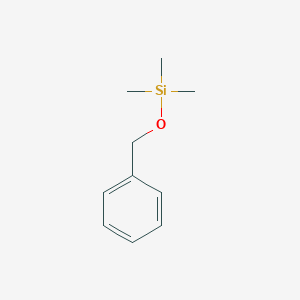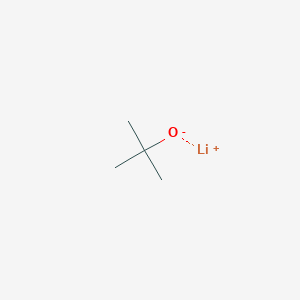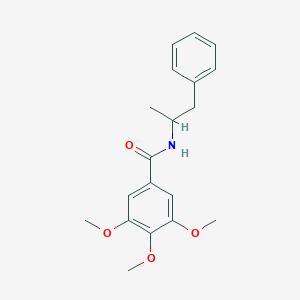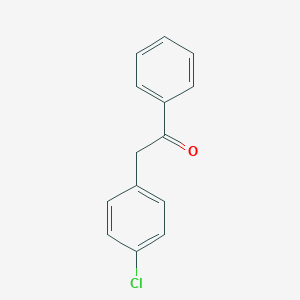
2-(4-Chlorophenyl)-1-phenylethanone
概要
説明
The compound "2-(4-Chlorophenyl)-1-phenylethanone" is a chlorinated aromatic ketone, which is a class of organic compounds characterized by the presence of a carbonyl group (C=O) attached to two aromatic rings. One of the rings in this compound is substituted with a chlorine atom at the para position. This structure is related to various compounds studied for their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related chlorophenyl compounds often involves the use of chloroacetophenones as starting materials. For instance, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . This suggests that similar methods could potentially be applied to synthesize "2-(4-Chlorophenyl)-1-phenylethanone" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of chlorophenyl ketones can be determined using various spectroscopic techniques and theoretical calculations. For example, the molecular structure of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one was analyzed using X-ray diffraction, revealing that it crystallizes in the monoclinic system with a space group P21/a . Similarly, the structure of 2-chloro-1-phenylethanone was determined by gas-phase electron diffraction and theoretical calculations, showing that the molecule exists mainly in the gauche conformation . These studies provide insights into the conformational preferences of chlorophenyl ketones, which could be extrapolated to "2-(4-Chlorophenyl)-1-phenylethanone".
Chemical Reactions Analysis
Chlorophenyl ketones can undergo various chemical reactions, including photocatalytic oxidation and cyclization. For instance, 2,4-dichlorophenol undergoes photocatalytic oxidation in the presence of CdS, leading to different intermediates depending on the pH . Additionally, the Norrish type II reaction of 1-(4-chlorophenyl)2-cyclooctylethanone results in cyclization photoproducts . These reactions highlight the reactivity of chlorophenyl ketones under different conditions, which could be relevant for "2-(4-Chlorophenyl)-1-phenylethanone".
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl ketones can be studied through spectroscopic methods and quantum chemical calculations. For example, vibrational spectral analysis using FT-IR and FT-Raman spectroscopy was carried out for (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, and the computations were performed at the DFT level of theory . The nonlinear optical properties and hyperpolarizability values of these compounds are also of interest, as they can be significantly higher than those of standard NLO materials like urea . These properties are crucial for understanding the behavior of "2-(4-Chlorophenyl)-1-phenylethanone" in various applications.
Relevant Case Studies
Case studies involving similar compounds can provide additional context. For example, the molecular docking study of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone suggests potential inhibitory activity against kinesin spindle protein . Another study involving molecular docking of (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one indicates possible inhibitory activity against lymphocyte-specific kinase . These findings suggest that "2-(4-Chlorophenyl)-1-phenylethanone" could also be explored for its biological activities.
科学的研究の応用
Synthesis Processes
- Microwave-Assisted Friedel–Crafts Acylation: A study by Mahdi et al. (2011) demonstrates the synthesis of 2-(4-Chlorophenyl)-1-phenylethanone using Friedel–Crafts acylation under microwave heating. This method resulted in higher yields compared to conventional heating and is notable for its efficiency and reduced need for chromatographic purification (Mahdi et al., 2011).
Chemical Reactions and Mechanisms
- Non-electroselective Addition to Norbornadiene: Destro et al. (1984) studied the addition of 2-(4-chlorophenylimino)-1-phenylethanone to norbornadiene, highlighting a low degree of electroselectivity and π-facial stereoselectivity in the reaction process (Destro et al., 1984).
- Reactions with Conjugated Dienes: Lucchini et al. (1984) explored reactions of 2-(4-chlorophenylimino)-1-phenylethanone with various dienes, leading to the formation of tetrahydroquinoline derivatives. This study provides insight into the reactivity of this compound with different dienes (Lucchini et al., 1984).
Spectroscopic and Quantum Chemical Studies
- Molecular Structure and Spectroscopic Analysis: Sivakumar et al. (2021) conducted a detailed experimental and theoretical vibrational study of a derivative of 2-(4-Chlorophenyl)-1-phenylethanone. The study includes DFT analysis, HOMO-LUMO energy distribution, and antimicrobial activity, providing a comprehensive understanding of its molecular properties (Sivakumar et al., 2021).
- Vibrational Activities and Electronic Properties: Jayasheela et al. (2018) characterized a derivative of 2-(4-Chlorophenyl)-1-phenylethanone, focusing on its vibrational activities, electronic properties, molecular docking, and antimicrobial activity. This study offers insights into the compound's potential applications in medicinal chemistry (Jayasheela et al., 2018).
Pharmaceutical and Biological Applications
- Antimicrobial Activity: The study by Sivakumar et al. (2021) also reveals the antimicrobial properties of a derivative of 2-(4-Chlorophenyl)-1-phenylethanone, indicating potential applications in developing antibacterial and antifungal agents (Sivakumar et al., 2021).
Safety And Hazards
将来の方向性
The future directions for “2-(4-Chlorophenyl)-1-phenylethanone” could involve further exploration of its potential biological activities. For instance, indole derivatives, which are structurally similar, have been studied for their diverse biological activities and have shown immense potential to be explored for newer therapeutic possibilities .
特性
IUPAC Name |
2-(4-chlorophenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIDMJOUQKOWMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212706 | |
| Record name | Ethanone, 2-(4-chlorophenyl)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-phenylethanone | |
CAS RN |
6332-83-8 | |
| Record name | Ethanone, 2-(4-chlorophenyl)-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006332838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6332-83-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 2-(4-chlorophenyl)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Chlorophenyl)acetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D48K3G9JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

